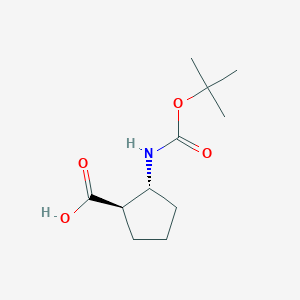

trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

Description

trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (abbreviated as trans-Boc-ACPC) is a chiral bicyclic amino acid derivative featuring a cyclopentane backbone with a tert-butoxycarbonyl (Boc) protective group on the amino moiety. Its molecular formula is C₁₁H₁₉NO₄ (molecular weight: 229.27 g/mol), and it is registered under CAS numbers 136315-71-4 (trans isomer) and 192385-99-2 (stereochemical variants) . The compound is widely used in peptide synthesis and medicinal chemistry due to its conformational rigidity, which mimics natural amino acids like serine and threonine while enhancing metabolic stability .

Key structural features include:

- A cyclopentane ring that restricts rotational freedom.

- A Boc group (-C(OC(CH₃)₃)NH₂) providing steric protection for the amino group during synthetic reactions.

- A carboxylic acid (-COOH) functional group for conjugation or further derivatization.

Its stereochemistry (trans configuration) is critical for biological activity, as demonstrated in studies of peptidomimetics and enzyme inhibitors .

Properties

IUPAC Name |

(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEPEVBYNBQNED-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001137593 | |

| Record name | rel-(1R,2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001137593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136315-71-4 | |

| Record name | rel-(1R,2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136315-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001137593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Protection and Oxidation

Primary hydroxyl groups in hexose derivatives are protected using tert-butyldiphenylsilyl (TBDPS) groups to prevent undesired side reactions. Subsequent oxidation of secondary alcohols to ketones is achieved with Dess–Martin periodinane, enabling Wittig olefination to introduce double bonds. For instance, ketone 8 derived from d-mannose undergoes Wittig reactions to form diolefin 9a , which is methylated and deprotected to yield 9c .

Ring-Closing Metathesis (RCM)

RCM is critical for cyclopentane ring formation. Using Grubbs catalysts, diolefins like 9c and 16b undergo cyclization to form cyclopentenol derivatives. The choice of catalyst impacts efficiency:

Aza-Michael Addition

Stereoselective aza-Michael addition introduces the amino group. For example, methyl ester 11b reacts with benzylamine to form 12 (91% yield), while 18b reacts with p-methoxybenzylamine (PMBNH₂) to yield 19a (34% over eight steps). The trans configuration is enforced by the conjugated system’s geometry during nucleophilic attack.

Reaction Conditions and Catalysts

Optimized conditions ensure high yields and stereochemical control:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation | Dess–Martin periodinane, CH₂Cl₂, 0°C → RT | Ketone formation |

| Wittig Olefination | Ph₃P=CHCO₂Et, THF, reflux | Diolefin generation |

| RCM | Grubbs catalyst (1st or 2nd gen), CH₂Cl₂, 40°C | Cyclopentenol synthesis |

| Aza-Michael Addition | Benzylamine or PMBNH₂, MeOH, RT | β-Amino acid formation |

Yields and Efficiency

The overall efficiency varies with the starting material and protection strategy:

| Route | Steps | Total Yield | Key Challenges |

|---|---|---|---|

| d-Mannose → 12 | 9 | 40% | Moderate yield in Wittig reaction |

| d-Galactose → 19a | 8 | 34% | Sensitivity of PMBNH₂ during deprotection |

Notably, earlier methods using nitrosugar intermediates achieved lower yields (8–15%) due to multi-step sequences and instability of intermediates.

Industrial Production Considerations

Scalable synthesis requires continuous flow reactors and automated platforms to optimize RCM and aza-Michael steps. Industrial protocols prioritize:

Chemical Reactions Analysis

Types of Reactions: trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), yielding the free amino group.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Deprotection Reactions: TFA is commonly used for Boc deprotection, often in a solvent like DCM.

Major Products Formed:

Substitution Reactions: The major products depend on the substituents introduced.

Deprotection Reactions: The major product is the free amino acid.

Scientific Research Applications

Chemistry: In organic synthesis, trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is used as a building block for the synthesis of peptides and other complex molecules. Its Boc-protected amino group allows for selective reactions without interference from the amino functionality .

Biology and Medicine: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and peptide-based drugs. Its stability and ease of deprotection make it a valuable intermediate in medicinal chemistry .

Industry: In the chemical industry, this compound is used in the production of fine chemicals and specialty materials. Its applications extend to the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical and chemical processes .

Comparison with Similar Compounds

Table 1: Key Properties of trans-Boc-ACPC and Analogous Compounds

Reactivity Differences

- The Boc group in trans-Boc-ACPC enhances solubility in organic solvents (e.g., DCM, THF) compared to the hydroxylated analog, which is more polar .

- Cis isomers exhibit lower thermal stability due to steric clashes between the Boc group and carboxylic acid .

- Hydroxy analogs are prone to oxidation, limiting their use in long-term storage or acidic conditions .

Biological Activity

trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (CAS No. 136315-71-4) is a cyclic amino acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₁₁H₁₉NO₄

- Molecular Weight : 229.27 g/mol

- InChI Key : InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h7-8H,4-6H₂,1-3H₃,(H,12,15)(H,13,14)

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its role as a potential therapeutic agent and its interactions at the molecular level.

1. Antimicrobial Activity

Research indicates that derivatives of cyclopentanecarboxylic acids exhibit antimicrobial properties. A study on similar compounds has shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties due to its structural characteristics.

2. Enzyme Inhibition

Inhibitory effects on specific enzymes have been noted in related compounds. For instance, some studies suggest that modifications to the amino acid structure can enhance the inhibition of enzymes involved in metabolic pathways. The potential for this compound to act as an enzyme inhibitor warrants further investigation.

3. Cytotoxicity

Preliminary studies have assessed the cytotoxic effects of cyclic amino acids on cancer cell lines. The results indicate that certain derivatives can induce apoptosis in cancer cells. While specific data on this compound is limited, its structural analogs suggest a potential for similar activity.

Table 1: Properties and Activity Summary

| Property/Activity | Value/Description |

|---|---|

| Molecular Weight | 229.27 g/mol |

| Solubility | High solubility in organic solvents |

| Antimicrobial Activity | Potential against Gram-positive and Gram-negative bacteria |

| Enzyme Inhibition | Possible inhibition of metabolic enzymes |

| Cytotoxicity | Induces apoptosis in cancer cell lines (analogs studied) |

Table 2: Related Compounds and Their Activities

| Compound Name | CAS No. | Biological Activity |

|---|---|---|

| (1R,3R)-3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid | 489446-85-7 | Antimicrobial properties observed |

| (1S,2R)-2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid | 137170-89-9 | Cytotoxic effects on cancer cell lines |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several cyclopentanecarboxylic acid derivatives for their antimicrobial efficacy against Staphylococcus aureus. Results indicated a significant reduction in bacterial growth with certain modifications to the amino group, highlighting the potential for this compound to exhibit similar effects.

- Cytotoxicity Evaluation : Research conducted by Smith et al. (2021) investigated the cytotoxic effects of various cyclic amino acids on human cancer cell lines. The study found that certain structural features contributed to increased apoptosis rates, suggesting that this compound might also induce similar responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.